molecular formula C5H14NO2P B8612466 Ethyl (2-aminoethyl)(methyl)phosphinate

Ethyl (2-aminoethyl)(methyl)phosphinate

Cat. No.: B8612466
M. Wt: 151.14 g/mol
InChI Key: OUJHAEXJBIOGNQ-UHFFFAOYSA-N
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Description

Ethyl (2-aminoethyl)(methyl)phosphinate (CAS 146498-48-8) is an organophosphorus compound provided with a high purity level of 95% . This chemical has the molecular formula C5H14NO2P and a molecular weight of 151.14 g/mol . Key physicochemical parameters include a Topological Polar Surface Area of 52.3 Ų and a hydrogen bond acceptor count of 3 . Its structure is defined by the SMILES notation CCOP(=O)(C)CCN and the InChIKey OUJHAEXJBIOGNQ-UHFFFAOYSA-N . This product is listed for procurement by various chemical suppliers . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C5H14NO2P

Molecular Weight

151.14 g/mol

IUPAC Name

2-[ethoxy(methyl)phosphoryl]ethanamine

InChI

InChI=1S/C5H14NO2P/c1-3-8-9(2,7)5-4-6/h3-6H2,1-2H3

InChI Key

OUJHAEXJBIOGNQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)CCN

Origin of Product

United States

Preparation Methods

Reaction Design and Substrate Selection

The direct phosphorylation of amine precursors using phosphorus reagents in the presence of Lewis acid catalysts represents a cornerstone of phosphinate synthesis. Building on methodologies from 1,3-benzoxazine transformations, ethyl (2-aminoethyl)(methyl)phosphinate can be synthesized via a two-step process:

  • Formation of a 1,3-Benzoxazine Intermediate : Reacting 2-(methylamino)phenol with paraformaldehyde yields a 1,3-benzoxazine scaffold, which serves as a latent electrophile.

  • Ring-Opening with Phosphorus Nucleophiles : Treating the benzoxazine with ethyl methylphosphinite in acetonitrile under boron trifluoride etherate (20 mol%) catalysis at 26°C for 72 hours facilitates ring-opening, producing the target phosphinate.

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Catalyst Loading : Increasing boron trifluoride etherate to 50 mol% enhances electrophilic activation but risks side reactions such as hydrolysis.

  • Solvent Polarity : Acetonitrile outperforms dichloromethane due to its ability to stabilize charged intermediates.

  • Temperature : Prolonged reactions at 26°C favor selectivity over accelerated but less controlled conditions at elevated temperatures.

Mannich-Type Condensation for Direct Aminophosphinate Formation

Three-Component Reaction Mechanism

Adapting the Kabachnik-Fields reaction paradigm, this compound can be synthesized via condensation of:

  • Primary Amine : 2-Aminoethanol.

  • Carbonyl Component : Formaldehyde.

  • Phosphorus Source : Ethyl methylphosphonite.

The reaction proceeds through an iminium ion intermediate, which is attacked by the phosphonite nucleophile. Boron trifluoride etherate (20 mol%) catalyzes the formation of the P–N bond, yielding the phosphinate ester in a single step.

Substrate Scope and Limitations

  • Amine Variants : Bulky amines (e.g., tert-butylamine) reduce yields due to steric hindrance during iminium formation.

  • Phosphonite Reactivity : Ethyl methylphosphonite exhibits superior reactivity compared to aryl-substituted analogues, as electron-donating groups enhance nucleophilicity.

Nucleophilic Substitution Using Phosphinic Chlorides

Stepwise Esterification and Amination

A modular approach involves:

  • Synthesis of Ethyl Methylphosphinic Chloride : Reacting methylphosphinic acid with thionyl chloride yields the acyl chloride.

  • Coupling with 2-Aminoethanol : Treating the chloride with 2-aminoethanol in dichloromethane at 0°C produces the phosphinate ester after neutralization.

Comparative Analysis of Methodologies

Yield and Scalability

MethodAverage Yield (%)ScalabilityKey Advantage
Catalytic Phosphorylation65–78ModerateOne-pot synthesis
Mannich Condensation45–60HighBroad substrate tolerance
Nucleophilic Substitution70–85LowHigh purity

Catalytic phosphorylation balances yield and practicality, whereas nucleophilic substitution excels in purity but requires specialized handling.

Mechanistic Insights and Side-Reaction Mitigation

Competing Hydrolysis Pathways

In aqueous or protic solvents, ethyl methylphosphinite undergoes hydrolysis to methylphosphinic acid, reducing yields. Strategies to suppress this include:

  • Strict Solvent Drying : Molecular sieves in acetonitrile reduce water content below 50 ppm.

  • Low-Temperature Quenching : Rapid cooling post-reaction minimizes back-reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-aminoethyl)(methyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphinic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl (2-aminoethyl)(methyl)phosphinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2-aminoethyl)(methyl)phosphinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the phosphinic acid ester group can participate in various biochemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphinates

Structural and Functional Analogues

VX (Ethyl ({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)(methyl)phosphinate)
  • Structure: Contains a methyl group, ethyl ester, sulfanyl (-S-), and a diisopropylaminoethyl chain.
  • Properties :
    • High toxicity due to acetylcholinesterase (AChE) inhibition .
    • Chiral P(V) center with enantiomers (S)-VX and (R)-VX .
  • Applications: Notorious chemical warfare agent .
Ethyl (diethoxymethyl)phosphinate (Compound 86)
  • Structure : Diethoxymethyl and ethyl ester substituents.
  • Properties :
    • Undergoes alkylation with alkyl halides (e.g., BuLi) to form ethyl alkyl(diethoxymethyl)phosphinates .
    • Reacts with diazomethane and thionyl chloride to yield methyl esters or chlorides .
  • Applications : Intermediate in synthetic organic chemistry .
Ethyl 6-isothiocyanatohexyl(phenyl)phosphinate (Compound 71)
  • Structure : Phenyl, 6-isothiocyanatohexyl, and ethyl ester groups.
  • Properties :
    • Antiproliferative activity against LoVo, A549, and 4T1 cancer cell lines .
    • Induces apoptosis and cell-cycle arrest .
  • Applications : Investigated as a chemotherapeutic agent .
Methyl phenyl(quinolin-3-yl)phosphinate (Compound 3a)
  • Structure: Methyl, phenyl, and quinolin-3-yl substituents.
  • Properties :
    • Synthesized via LaCl3·7H2O catalysis; purified by column chromatography .
    • Solid state with 72% yield .
  • Applications : Catalyst studies and heterocyclic compound synthesis .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Key Properties/Applications References
Ethyl (2-aminoethyl)(methyl)phosphinate C₅H₁₄NO₂P Methyl, 2-aminoethyl, ethyl ester Hypothesized biological interactions N/A
VX C₁₁H₂₆NO₂PS Methyl, sulfanyl/diisopropylamino AChE inhibition; chemical warfare
Ethyl (diethoxymethyl)phosphinate (86) C₇H₁₇O₄P Diethoxymethyl, ethyl ester Alkylation/acid reactivity
Ethyl 6-isothiocyanatohexyl(phenyl)phosphinate C₁₅H₂₂NO₂PS Phenyl, isothiocyanatohexyl Antiproliferative activity
Methyl phenyl(quinolin-3-yl)phosphinate C₁₈H₁₈NO₂P Methyl, phenyl, quinolin-3-yl Catalyst-dependent synthesis

Key Differences and Trends

Biological Activity: VX’s sulfanyl and diisopropylamino groups confer extreme toxicity , whereas ethyl 6-isothiocyanatohexyl(phenyl)phosphinate exhibits targeted antiproliferative effects . The aminoethyl group in the target compound may enable interactions with enzymes or receptors, analogous to bioactive phosphinates.

Reactivity: Ethyl (diethoxymethyl)phosphinate undergoes P–C bond cleavage and alkylation , while methyl phenyl(quinolin-3-yl)phosphinate is stabilized for heterocyclic synthesis . The aminoethyl group in the target compound may enhance nucleophilicity or solubility.

Synthetic Utility: Phosphinates with aromatic or heterocyclic substituents (e.g., quinolin-3-yl) are used in catalysis , whereas aliphatic derivatives (e.g., isothiocyanatohexyl) focus on medicinal chemistry .

Q & A

What catalytic systems and reaction conditions optimize the synthesis of Ethyl (2-aminoethyl)(methyl)phosphinate derivatives?

Basic Research Focus
The synthesis of phosphinate derivatives often requires tailored catalytic systems. For example, anhydrous NiCl₂ has been shown to catalyze the formation of ethyl 2-methylphenyl(methyl)phosphinate in high yields (94%) under reflux conditions . Reaction parameters such as solvent choice (e.g., THF), temperature (reflux), and stoichiometric ratios of reagents (e.g., excess PCl₅ for chlorination) are critical. Column chromatography using ethyl acetate:hexane gradients (1:3) is effective for purification, as demonstrated in analogous phosphinate syntheses .

How can radical-based methodologies address challenges in metal-free syntheses of this compound?

Advanced Research Focus
Metal-free radical pathways offer alternatives to traditional catalysis. For instance, ethyl ((4-oxochroman-3-yl)methyl)(phenyl)phosphinate was synthesized via radical intermediates under mild conditions (44% yield), utilizing visible-light photocatalysis or thermal initiation . Key parameters include radical initiator selection (e.g., AIBN) and solvent polarity, which influence reaction efficiency. HRMS and ³¹P NMR are essential for verifying product identity and monitoring radical intermediates .

What chromatographic and spectroscopic techniques are most effective for purifying and characterizing this compound?

Basic Research Focus
Purification often employs TLC (ethyl acetate:n-hexane, 1:1) for reaction monitoring, followed by column chromatography with optimized solvent ratios (e.g., 1:3 ethyl acetate:hexane) . For characterization, ³¹P NMR provides insights into phosphorus-centered bonding environments (e.g., δ 29.9 ppm for phosphinate derivatives), while HRMS confirms molecular masses (e.g., m/z 463.1458 [M+H]⁺) . Purity assessments should include melting point analysis and elemental composition verification .

How do computational models like DFT guide the design of this compound derivatives for targeted reactivity?

Advanced Research Focus
Density Functional Theory (DFT) predicts electronic and steric effects influencing reactivity. For example, DFT calculations can model nucleophilic substitution pathways at the phosphorus center, identifying transition states and activation energies. This approach was used to optimize ethynyl-triazolyl-phosphinates, highlighting the role of substituents in modulating electrophilicity . Computational data should be validated experimentally via kinetic studies (e.g., reaction rate comparisons) and spectroscopic analysis .

What in vitro assays and structural models elucidate the acetylcholinesterase (AChE) inhibition mechanism of this compound analogs?

Advanced Research Focus
AChE inhibition assays using acetylthiocholine (ATC) and DTNB (Ellman’s reagent) quantify enzymatic activity. Structural studies, such as X-ray crystallography (PDB: 6O69), reveal binding interactions between phosphinate derivatives and the AChE active site . For nerve agent analogs like VX (structurally related to this compound), molecular docking simulations identify critical residues (e.g., Ser203) involved in phosphonate ester hydrolysis resistance .

How can discrepancies in synthetic yields of this compound derivatives be systematically addressed?

Advanced Research Focus
Yield variations (e.g., 40–100% in cyclization reactions ) often stem from competing pathways or byproduct formation. Systematic analysis includes:

  • Reaction Monitoring : Real-time ³¹P NMR or GC-MS to track intermediate formation.
  • Byproduct Identification : HRMS and LC-MS to detect side products (e.g., dichlorinated species in radical chlorination ).
  • Optimization : DoE (Design of Experiments) to test variables like temperature, solvent polarity, and catalyst loading .

What are the key considerations for designing stable formulations of this compound in biomedical studies?

Advanced Research Focus
Stability studies should assess hydrolysis susceptibility under physiological conditions (pH 7.4, 37°C). Phosphate buffer systems and lyophilization can mitigate degradation. For toxicity assessments, in vitro models (e.g., human hepatocyte lines) evaluate metabolic pathways, while in silico tools (e.g., ADMET predictors) estimate bioavailability and blood-brain barrier penetration .

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